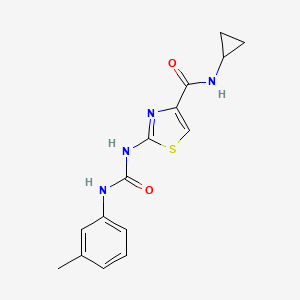

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

説明

特性

IUPAC Name |

N-cyclopropyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9-3-2-4-11(7-9)17-14(21)19-15-18-12(8-22-15)13(20)16-10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,20)(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYLTZWLGYFPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a urea derivative under specific conditions. One common method involves the use of cyclopropylamine, m-tolyl isocyanate, and thiazole-4-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

Antimicrobial Properties

Thiazole derivatives, including N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, have shown significant antimicrobial activity. Research indicates that compounds in this class can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated varying degrees of inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Specifically, it may act as a selective inhibitor of phosphatidylinositol 3-kinases (PI3K), which are crucial in cancer cell proliferation and survival pathways. The inhibition of kinases such as C-RAF and FLT3 has been linked to the suppression of cancer cell growth and induction of apoptosis .

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its properties make it valuable in developing new pharmaceuticals and agrochemicals .

Antimicrobial Studies

A comprehensive study evaluated various thiazole-acetamide derivatives against multiple bacterial strains using standard methods like disc diffusion assays. The highest activity was observed for specific derivatives that exhibited inhibition zones comparable to established antibiotics like norfloxacin .

Anticancer Research

Research focusing on the PI3K pathway has shown that thiazole derivatives can selectively inhibit specific isoforms of PI3K, which is significant for treating proliferative diseases such as leukemia and other cancers .

| Application | Details |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; tested against various strains. |

| Anticancer Potential | Inhibits PI3K pathways; may induce apoptosis in cancer cells. |

| Industrial Use | Serves as a building block for complex molecule synthesis; applicable in pharmaceuticals. |

作用機序

The mechanism of action of N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves the inhibition of specific enzymes or receptors in biological systems. For example, it may inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Research Findings and Implications

- Substituent Position : Meta-substitution (m-tolyl) in ureido groups enhances EGFR binding, as seen in compound 8b .

- Thiazole vs. Quinazoline Cores : Thiazole derivatives may offer metabolic stability, while quinazolines provide stronger hydrogen bonding for kinase inhibition .

- Safety Considerations : Cyclopropyl groups in thiazole carboxamides (vs. methoxyethyl) may reduce flammability risks associated with ether-containing analogs .

生物活性

N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14N4O2S

- Molecular Weight : 286.34 g/mol

- CAS Number : 941968-66-7

Structural Features

The compound features a thiazole ring, which is known for its pharmacological significance, combined with a cyclopropyl group and an m-tolyl urea moiety. These structural components contribute to its unique biological activity profile.

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in inflammatory pathways. One significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. By binding to the active site of COX enzymes, this compound effectively reduces inflammation and pain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli have demonstrated significant efficacy, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNFα and IL-6.

Table 2: Inhibition of Cytokine Production

| Cytokine | IC50 (μM) |

|---|---|

| TNFα | 0.045 |

| IL-6 | 0.052 |

Study on Anti-inflammatory Properties

A study published in a peer-reviewed journal assessed the anti-inflammatory properties of this compound in animal models. The results indicated a significant reduction in paw edema in rats treated with the compound compared to control groups. This suggests its potential application in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results showed that it possesses broad-spectrum activity, particularly against Gram-positive bacteria, supporting its development as an antimicrobial agent.

Computational Studies

Computational studies, including molecular docking simulations, have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into its mechanism of action at the molecular level and help predict its pharmacokinetic properties.

Binding Affinity Analysis

The binding affinity for COX enzymes was calculated using molecular docking techniques, revealing favorable interactions that support its role as an inhibitor.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide?

The compound can be synthesized via multi-step reactions involving amidation, thiazole ring formation, and urea linkage coupling. Key steps include:

- Thiazole core assembly : Cyclopropylcarboxamide groups are introduced via coupling reactions using reagents like EDCI/HOBt ( ).

- Ureido linkage formation : Reaction of isocyanates or carbodiimides with m-tolylamine derivatives under anhydrous conditions ( ).

- Purification : Chromatographic techniques (TLC, HPLC) or recrystallization to achieve >95% purity ( ). Characterization via , , and mass spectrometry confirms structural integrity .

Q. How is the structure of this compound characterized in academic research?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : (e.g., δ 7.2–7.4 ppm for m-tolyl protons) and (e.g., 165–170 ppm for carboxamide C=O) ( ).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., m/z 399.1 [M+H]+) ( ).

- HPLC : Purity assessment using reverse-phase columns (e.g., 98–99% purity) ( ).

Q. What biological targets are associated with this compound?

The compound’s thiazole-urea scaffold suggests activity against kinases like epidermal growth factor receptor (EGFR) . Structural analogs (e.g., compound 8b in ) exhibit EGFR inhibition (IC = 14.8 nM) via hydrogen bonding with residues like Thr790 and Met793. The m-tolyl group enhances hydrophobic interactions in the ATP-binding pocket .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve urea bond formation ().

- Catalyst use : Copper iodide or Lawesson’s reagent enhances thiazole cyclization ( ).

- Temperature control : Reflux conditions (80–100°C) for amidation steps minimize side products ( ).

- Stoichiometry : A 1.2:1 molar ratio of cyclopropylamine to thiazole intermediate reduces unreacted starting material ().

Q. What structure-activity relationships (SAR) govern its biological activity?

Key SAR insights from analogs:

- m-Tolyl substituent : Enhances EGFR binding via π-π stacking (cf. compound 8a vs. 8b in ).

- Cyclopropyl group : Improves metabolic stability compared to linear alkyl chains ( ).

- Ureido linker : Replacing urea with thiourea reduces potency (e.g., IC increases 5-fold) due to weaker hydrogen bonding ().

Q. How does the compound’s stability vary under different experimental conditions?

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to urea bond hydrolysis ( ).

- Light exposure : Thiazole ring photooxidation occurs under UV light, necessitating amber glass storage ( ).

- Thermal stability : Stable up to 150°C (DSC data), but prolonged heating in solution causes cyclopropane ring opening ().

Q. What computational methods are used to study its molecular interactions?

- Molecular docking : AutoDock or Schrödinger Suite models binding to EGFR (PDB: 4A/4B), highlighting key residues (e.g., Lys745, Thr790) ( ).

- MD simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories ( ).

- QSAR models : Predict logP and polar surface area to optimize bioavailability ().

Data Contradictions and Validation

- Synthetic yields : Reported yields vary (6–75%) depending on substituents ( vs. 8). Validation via controlled reagent stoichiometry is critical.

- Biological activity : Discrepancies in IC values (e.g., 14.8 nM in EGFR vs. µM-range in other assays) suggest target specificity ( vs. 15). Confirm using orthogonal assays (e.g., SPR, cellular proliferation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。